molecular formula C5H10IN B1620949 1-(Iodomethyl)pyrrolidine CAS No. 342401-48-3

1-(Iodomethyl)pyrrolidine

Cat. No.: B1620949
CAS No.: 342401-48-3
M. Wt: 211.04 g/mol
InChI Key: IRDXQTMQWOPUMQ-UHFFFAOYSA-N
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Description

1-(Iodomethyl)pyrrolidine is an organic compound featuring a pyrrolidine ring substituted with an iodomethyl group

Scientific Research Applications

1-(Iodomethyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and as an intermediate in organic synthesis.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research explores its use in drug discovery, particularly in designing molecules with specific biological activities.

    Industry: It finds applications in material science for developing new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Iodomethyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with iodomethane in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar methodologies as in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Iodomethyl)pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines, typically under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

  • Substitution reactions yield various substituted pyrrolidines.
  • Oxidation reactions produce alcohols or ketones.
  • Reduction reactions result in methyl-substituted pyrrolidines.

Mechanism of Action

The mechanism of action of 1-(Iodomethyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodomethyl group can act as a reactive site, facilitating the formation of covalent bonds with target molecules, thereby altering their function.

Comparison with Similar Compounds

    1-(Bromomethyl)pyrrolidine: Similar structure but with a bromine atom instead of iodine.

    1-(Chloromethyl)pyrrolidine: Contains a chlorine atom in place of iodine.

    1-(Fluoromethyl)pyrrolidine: Features a fluorine atom instead of iodine.

Comparison: 1-(Iodomethyl)pyrrolidine is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic size and higher polarizability of iodine make this compound more reactive in substitution reactions, offering different synthetic possibilities and applications.

Properties

IUPAC Name

1-(iodomethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10IN/c6-5-7-3-1-2-4-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDXQTMQWOPUMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376661
Record name 1-(iodomethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342401-48-3
Record name 1-(iodomethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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